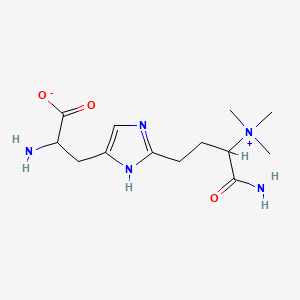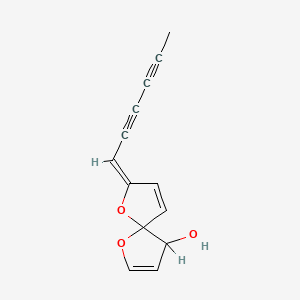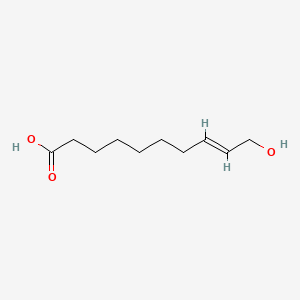
MFMOme
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFMOme typically involves the fluorination of dehydroornithine followed by esterification. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
MFMOme undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, amines, and substituted ornithine esters .
科学研究应用
MFMOme has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in inhibiting ornithine decarboxylase, affecting polyamine metabolism.
Industry: Utilized in the production of fluorinated compounds with specific properties.
作用机制
The compound exerts its effects by irreversibly inhibiting ornithine decarboxylase, an enzyme crucial for polyamine biosynthesis. This inhibition leads to a decrease in polyamine levels, which are essential for cell growth and proliferation . The molecular targets include the active site of ornithine decarboxylase, where the compound binds and prevents the enzyme’s activity .
相似化合物的比较
Similar Compounds
α-Difluoromethylornithine (DFMO): Another inhibitor of ornithine decarboxylase, but less potent than MFMOme.
(2R,5R)-6-Heptyne-2,5-diamine (MAP): A potent enzyme-activated irreversible inhibitor of ornithine decarboxylase.
Uniqueness
This compound is unique due to its higher potency and longer duration of action compared to similar compounds. It also exhibits better antitumor efficiency in certain models .
属性
CAS 编号 |
96681-91-3 |
|---|---|
分子式 |
C7H13FN2O2 |
分子量 |
176.19 g/mol |
IUPAC 名称 |
methyl (E)-2,5-diamino-2-(fluoromethyl)pent-3-enoate |
InChI |
InChI=1S/C7H13FN2O2/c1-12-6(11)7(10,5-8)3-2-4-9/h2-3H,4-5,9-10H2,1H3/b3-2+ |
InChI 键 |
KIQXCFBLXGRXPY-NSCUHMNNSA-N |
SMILES |
COC(=O)C(CF)(C=CCN)N |
手性 SMILES |
COC(=O)C(CF)(/C=C/CN)N |
规范 SMILES |
COC(=O)C(CF)(C=CCN)N |
Key on ui other cas no. |
107742-04-1 |
同义词 |
2,5-diamino-2-(fluoromethyl)-3-pentenoic acid methyl ester 2-(fluoromethyl)dehydroornithine methyl ester alpha-monofluoromethyldehydroornithine methyl ester MDL 72403 MDL-72403 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (7E)-7-[(2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-ylidene]heptanoate](/img/structure/B1230888.png)






![6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1230902.png)
![3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)
![N-[2-(4-ethyl-1-piperazinyl)-4-methyl-6-quinolinyl]-2-pyrazinecarboxamide](/img/structure/B1230905.png)

